![molecular formula C18H21NO2 B5798136 4-ethoxy-N-(2-isopropylphenyl)benzamide](/img/structure/B5798136.png)
4-ethoxy-N-(2-isopropylphenyl)benzamide
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Overview
Description
4-ethoxy-N-(2-isopropylphenyl)benzamide, also known as EIPB, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. EIPB belongs to the class of benzamide compounds, which have been found to exhibit a range of biological activities, including analgesic, antipsychotic, and anti-inflammatory effects.
Mechanism of Action
The exact mechanism of action of 4-ethoxy-N-(2-isopropylphenyl)benzamide is not fully understood. However, it has been proposed that 4-ethoxy-N-(2-isopropylphenyl)benzamide may exert its biological effects by modulating the activity of certain ion channels and receptors in the body. Specifically, 4-ethoxy-N-(2-isopropylphenyl)benzamide has been found to interact with the TRPV1 receptor, which is involved in pain perception and inflammation. 4-ethoxy-N-(2-isopropylphenyl)benzamide has also been found to interact with the GABA receptor, which is involved in the regulation of neuronal activity.
Biochemical and Physiological Effects:
4-ethoxy-N-(2-isopropylphenyl)benzamide has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that 4-ethoxy-N-(2-isopropylphenyl)benzamide can inhibit the production of inflammatory cytokines, such as TNF-α and IL-6. 4-ethoxy-N-(2-isopropylphenyl)benzamide has also been found to reduce the expression of COX-2, an enzyme involved in the production of prostaglandins, which are mediators of inflammation. In vivo studies have shown that 4-ethoxy-N-(2-isopropylphenyl)benzamide can reduce pain and inflammation in animal models of neuropathic pain and arthritis.
Advantages and Limitations for Lab Experiments
One advantage of 4-ethoxy-N-(2-isopropylphenyl)benzamide is its low toxicity profile, which makes it a potential candidate for therapeutic use. 4-ethoxy-N-(2-isopropylphenyl)benzamide is also relatively easy to synthesize, which makes it accessible for research purposes. However, one limitation of 4-ethoxy-N-(2-isopropylphenyl)benzamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on 4-ethoxy-N-(2-isopropylphenyl)benzamide. One area of interest is the development of 4-ethoxy-N-(2-isopropylphenyl)benzamide as a therapeutic agent for neuropathic pain, inflammation, and seizures. Another area of interest is the investigation of the antitumor activity of 4-ethoxy-N-(2-isopropylphenyl)benzamide and its potential use in cancer treatment. Additionally, further research is needed to elucidate the mechanism of action of 4-ethoxy-N-(2-isopropylphenyl)benzamide and its interaction with ion channels and receptors in the body.
Synthesis Methods
The synthesis of 4-ethoxy-N-(2-isopropylphenyl)benzamide involves the reaction of 2-isopropylphenylamine with ethyl chloroformate, followed by the addition of benzoyl chloride in the presence of triethylamine. The resulting product is then treated with sodium ethoxide to produce 4-ethoxy-N-(2-isopropylphenyl)benzamide. This synthesis method has been reported in the literature and has been found to yield high purity 4-ethoxy-N-(2-isopropylphenyl)benzamide.
Scientific Research Applications
4-ethoxy-N-(2-isopropylphenyl)benzamide has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. These properties make 4-ethoxy-N-(2-isopropylphenyl)benzamide a potential therapeutic agent for a range of conditions, including neuropathic pain, inflammation, and seizures. 4-ethoxy-N-(2-isopropylphenyl)benzamide has also been found to exhibit antitumor activity, making it a potential candidate for cancer treatment.
properties
IUPAC Name |
4-ethoxy-N-(2-propan-2-ylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-4-21-15-11-9-14(10-12-15)18(20)19-17-8-6-5-7-16(17)13(2)3/h5-13H,4H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COYWFRYJUIRPDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-N-[2-(propan-2-yl)phenyl]benzamide |
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